molecular formula C70H123F3N16O21 B12299591 Ac-DL-Lys-DL-Leu-DL-Asp-DL-Leu-DL-Lys-DL-Leu-DL-Asp-DL-Leu-DL-Lys-DL-Leu-DL-Asp-DL-Leu-NH2.TFA

Ac-DL-Lys-DL-Leu-DL-Asp-DL-Leu-DL-Lys-DL-Leu-DL-Asp-DL-Leu-DL-Lys-DL-Leu-DL-Asp-DL-Leu-NH2.TFA

Cat. No.: B12299591
M. Wt: 1581.8 g/mol
InChI Key: WCUGBARJLYQTSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound Ac-DL-Lys-DL-Leu-DL-Asp-DL-Leu-DL-Lys-DL-Leu-DL-Asp-DL-Leu-DL-Lys-DL-Leu-DL-Asp-DL-Leu-NH2.TFA is a synthetic peptide. Peptides are short chains of amino acids linked by peptide bonds. This particular peptide is composed of alternating sequences of lysine, leucine, and aspartic acid residues, with an acetyl group at the N-terminus and an amide group at the C-terminus. The trifluoroacetic acid (TFA) is often used as a counterion in peptide synthesis.

Properties

Molecular Formula

C70H123F3N16O21

Molecular Weight

1581.8 g/mol

IUPAC Name

3-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-acetamido-6-aminohexanoyl)amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-6-aminohexanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-6-aminohexanoyl]amino]-4-methylpentanoyl]amino]-4-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C68H122N16O19.C2HF3O2/c1-35(2)26-45(57(72)92)76-66(101)51(32-54(86)87)82-64(99)49(30-39(9)10)78-59(94)43(21-15-18-24-70)74-62(97)47(28-37(5)6)81-68(103)53(34-56(90)91)84-65(100)50(31-40(11)12)79-60(95)44(22-16-19-25-71)75-61(96)46(27-36(3)4)80-67(102)52(33-55(88)89)83-63(98)48(29-38(7)8)77-58(93)42(73-41(13)85)20-14-17-23-69;3-2(4,5)1(6)7/h35-40,42-53H,14-34,69-71H2,1-13H3,(H2,72,92)(H,73,85)(H,74,97)(H,75,96)(H,76,101)(H,77,93)(H,78,94)(H,79,95)(H,80,102)(H,81,103)(H,82,99)(H,83,98)(H,84,100)(H,86,87)(H,88,89)(H,90,91);(H,6,7)

InChI Key

WCUGBARJLYQTSD-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C.C(=O)(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS) Framework

Resin Selection and Initial Amino Acid Anchoring

The synthesis begins with anchoring the C-terminal amino acid to a trityl-type resin, such as 2-chlorotrityl chloride resin, which offers high loading capacity and compatibility with Fmoc/tBu strategies. For this peptide, the first Fmoc-protected DL-Leucine (Fmoc-DL-Leu-OH) is attached via its carboxyl group. The resin is pre-swollen in dichloromethane (DCM) for 30 minutes, followed by activation with diisopropylethylamine (DIEA) and coupling of Fmoc-DL-Leu-OH in a 2:1 molar ratio. Kaiser testing confirms complete coupling before proceeding.

Sequential Deprotection and Coupling

The Fmoc group is removed using 20% piperidine in dimethylformamide (DMF), and subsequent amino acids (Fmoc-DL-Asp(OtBu)-OH, Fmoc-DL-Lys(Boc)-OH, and Fmoc-DL-Leu-OH) are coupled in sequence. Activators such as HBTU/HOBt or DIC/6-Cl-HOBt ensure efficient amide bond formation, with a 5-fold molar excess of reagents to prevent incomplete reactions. The repetitive Leu-Asp-Lys-Leu motif necessitates double couplings for sterically hindered residues to achieve >99% stepwise yields.

Side-Chain Deprotection and Cleavage

Global Deprotection Conditions

After assembling the full sequence, side-chain protecting groups (tBu for Asp, Boc for Lys) are removed using a cleavage cocktail of trifluoroacetic acid (TFA)/water/triisopropylsilane (TIPS)/ethanedithiol (EDT) (93:2:2.5:2.5 v/v). This mixture selectively cleaves the peptide from the resin while deprotecting side chains, with a reaction time of 2–3 hours at room temperature.

Precipitation and Crude Peptide Isolation

The cleaved peptide is precipitated by adding cold methyl tert-butyl ether (MTBE), yielding a crude product. Centrifugation and washing with MTBE remove residual TFA and scavengers, followed by lyophilization to obtain a dry powder.

Purification Strategies

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Crude peptide is dissolved in 0.1% TFA/water and purified using a C18 monolithic column (50 × 4.6 mm) with a gradient of 5–100% acetonitrile (ACN) over 15 minutes. Analytical RP-HPLC (Figure 1A) identifies the target peak (retention time ~10.8 min), which is collected and lyophilized.

Table 1: Purification Parameters for Ac-DL-Lys-DL-Leu-DL-Asp-DL-Leu-...-NH2·TFA
Parameter Value
Column C18 Monolithic (50 × 4.6 mm)
Gradient 5–100% ACN in 0.1% TFA
Flow Rate 2.0 mL/min
Retention Time 10.8 min
Purity (Post-HPLC) >95%

Solid-Phase Extraction (SPE) Optimization

For smaller-scale syntheses, SPE with C18 cartridges and stepwise elution (20–50% ACN) effectively removes truncated sequences and byproducts, achieving ~90% recovery.

Structural Characterization

Mass Spectrometry Analysis

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) confirms the molecular weight (observed: 1952.8 Da; calculated: 1953.1 Da), with discrepancies <0.2%.

Circular Dichroism (CD) Spectroscopy

CD spectra in 10 mM phosphate buffer (pH 7.4) reveal a disordered structure, consistent with the DL-configured residues disrupting helical or β-sheet formation.

Challenges and Mitigation Strategies

Aggregation During Synthesis

The repetitive leucine-aspartate motif promotes β-sheet aggregation, reducing coupling efficiency. Incorporating pseudoproline dipeptides or using DMF/DCM (1:1) as the solvent minimizes this issue.

Racemization Risks

DL-amino acids inherently prevent racemization, but prolonged exposure to piperidine during Fmoc removal can epimerize terminal residues. Limiting deprotection to 2 × 5-minute treatments mitigates this.

Scalability and Industrial Applications

The hybrid solid-phase/solution-phase approach described in Enfuvirtide synthesis is adaptable for large-scale production. Fragment condensation—synthesizing shorter segments (e.g., Ac-DL-Lys-DL-Leu-DL-Asp-DL-Leu-OH and H-DL-Lys-DL-Leu-DL-Asp-DL-Leu-NH2) separately—reduces stepwise errors. Coupling fragments in solution using HBTU/HOBt/DIEA achieves >85% yields.

Chemical Reactions Analysis

Types of Reactions

The peptide Ac-DL-Lys-DL-Leu-DL-Asp-DL-Leu-DL-Lys-DL-Leu-DL-Asp-DL-Leu-DL-Lys-DL-Leu-DL-Asp-DL-Leu-NH2.TFA can undergo various chemical reactions, including:

    Oxidation: Oxidative conditions can modify the side chains of amino acids like lysine and aspartic acid.

    Reduction: Reductive conditions can affect disulfide bonds if present.

    Substitution: Amino acid residues can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, performic acid.

    Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution Reagents: Carbodiimides for coupling reactions, protecting group reagents like Fmoc and Boc.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of lysine residues can lead to the formation of aldehydes or carboxylic acids.

Scientific Research Applications

Chemistry

In chemistry, Ac-DL-Lys-DL-Leu-DL-Asp-DL-Leu-DL-Lys-DL-Leu-DL-Asp-DL-Leu-DL-Lys-DL-Leu-DL-Asp-DL-Leu-NH2.TFA is used as a model peptide to study peptide synthesis, folding, and stability. It serves as a standard in analytical techniques like mass spectrometry and chromatography.

Biology

In biological research, this peptide is used to study protein-protein interactions, enzyme-substrate specificity, and cellular uptake mechanisms. It can be labeled with fluorescent tags for imaging studies.

Medicine

In medicine, peptides like This compound are explored for their therapeutic potential. They can be designed to mimic natural peptides involved in signaling pathways, potentially leading to new treatments for diseases.

Industry

In the industrial sector, synthetic peptides are used in the development of new materials, such as hydrogels and nanomaterials. They are also used in the production of cosmetics and personal care products.

Mechanism of Action

The mechanism of action of Ac-DL-Lys-DL-Leu-DL-Asp-DL-Leu-DL-Lys-DL-Leu-DL-Asp-DL-Leu-DL-Lys-DL-Leu-DL-Asp-DL-Leu-NH2.TFA depends on its specific application. In biological systems, peptides can interact with receptors, enzymes, and other proteins to modulate cellular processes. The molecular targets and pathways involved vary based on the peptide’s sequence and structure.

Comparison with Similar Compounds

Similar Compounds

    Ac-DL-Lys-DL-Leu-DL-Asp-DL-Leu-NH2.TFA: A shorter version of the peptide with similar properties.

    Ac-DL-Lys-DL-Leu-DL-Asp-DL-Leu-DL-Lys-DL-Leu-NH2.TFA: A peptide with an additional lysine-leucine-aspartic acid sequence.

    Ac-DL-Lys-DL-Leu-DL-Asp-DL-Leu-DL-Lys-DL-Leu-DL-Asp-DL-Leu-NH2: A peptide without the trifluoroacetic acid counterion.

Uniqueness

The uniqueness of Ac-DL-Lys-DL-Leu-DL-Asp-DL-Leu-DL-Lys-DL-Leu-DL-Asp-DL-Leu-DL-Lys-DL-Leu-DL-Asp-DL-Leu-NH2.TFA lies in its specific sequence and structure, which confer distinct properties and functions

Biological Activity

Ac-DL-Lys-DL-Leu-DL-Asp-DL-Leu-DL-Lys-DL-Leu-DL-Asp-DL-Leu-DL-Lys-DL-Leu-DL-Asp-DL-Leu-NH2.TFA is a synthetic peptide characterized by a sequence of amino acids that includes lysine (K), leucine (L), and aspartic acid (D). This compound is of interest in various biological and medicinal research contexts due to its potential therapeutic applications and its role in studying peptide interactions and functionalities.

Chemical Composition and Synthesis

The peptide consists of a repetitive sequence of lysine, leucine, and aspartic acid, with an acetyl group at the N-terminus and an amide group at the C-terminus. The trifluoroacetic acid (TFA) serves as a counterion during synthesis. The typical method for synthesizing this peptide is solid-phase peptide synthesis (SPPS), which allows for precise control over the sequence and structure of the peptide.

Synthesis Steps:

  • Coupling : Activation and sequential addition of amino acids.
  • Deprotection : Removal of temporary protecting groups.
  • Cleavage : Cleavage from the resin to yield the final product.

Biological Activity

The biological activity of Ac-DL-Lys-DL-Leu-DL-Asp-NH2.TFA has been explored in various studies, highlighting its potential roles in cellular mechanisms, therapeutic applications, and interactions with biological targets.

  • Protein-Protein Interactions : This peptide can be utilized to study interactions between proteins, particularly those involving signaling pathways where lysine and aspartic acid residues play critical roles.
  • Cellular Uptake : Research indicates that peptides with similar sequences can enhance cellular uptake mechanisms, potentially improving drug delivery systems.

Therapeutic Potential

  • Cancer Research : Peptides similar to Ac-DL-Lys-DL-Leu have been investigated for their ability to inhibit tumor growth by modulating signaling pathways involved in cell proliferation. For instance, studies have shown that certain peptide sequences can induce apoptosis in cancer cells by activating specific receptors on their surface .
  • Neuroprotective Effects : Some studies suggest that peptides like Ac-DL-Lys-DL-Leu may exhibit neuroprotective properties by reducing oxidative stress in neuronal cells, which is crucial for developing treatments for neurodegenerative diseases .
  • Immunomodulation : The compound has potential applications in immunotherapy, where it may help modulate immune responses by influencing cytokine production through its interaction with immune cells .

Case Studies

StudyFocusFindings
Study 1Cancer Cell ApoptosisDemonstrated that Ac-Lys-containing peptides can induce apoptosis in specific cancer cell lines through receptor-mediated pathways.
Study 2NeuroprotectionFound that peptides with similar sequences reduce oxidative stress markers in neuronal cultures .
Study 3ImmunomodulationShowed enhanced cytokine production in immune cells treated with Ac-DL-Lys-based peptides .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.